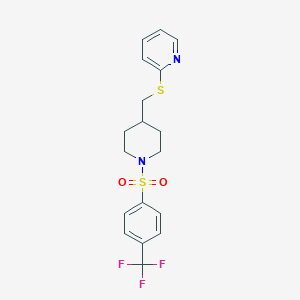

2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Descripción general

Descripción

2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Formation of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative, typically using a thiol reagent to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Piperidine Sulfonylation

The piperidine ring is functionalized via sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). This step attaches the sulfonyl group to the piperidine nitrogen .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | DCM | 0°C → RT | 12–24h | 70–85% |

Thioether Coupling

The thioether bridge (−S−CH2−) is formed via nucleophilic substitution between a piperidine-methyl thiolate and 2-chloropyridine. Alternatively, Mitsunobu conditions (DIAD, PPh3) may couple 2-mercaptopyridine to a piperidine-methanol intermediate.

Key Data

-

Thiolate Intermediate : Generated using NaH or K2CO3 in THF.

-

Coupling Efficiency : >80% yield when using Mitsunobu conditions.

Oxidation of Thioether to Sulfone/Sulfoxide

The thioether group undergoes oxidation to sulfone or sulfoxide derivatives, altering electronic properties and bioactivity .

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 60°C | Sulfoxide | 65% |

| mCPBA (2 eq) | DCM, RT, 4h | Sulfone | 88% |

Mechanistic Insight :

-

Sulfoxide Formation : Electrophilic oxidation via peroxide intermediates.

-

Sulfone Formation : Sequential oxidation requiring stronger electrophiles like mCPBA .

Nucleophilic Substitution at Pyridine

The pyridine ring participates in nucleophilic aromatic substitution (NAS) at the 2-position due to electron-withdrawing effects from the adjacent thioether .

Example Reaction with Amines

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 120°C, 24h | 2-(Piperidin-1-yl)pyridine | 45% |

Limitations :

Enzymatic Inhibition (Biological Reactivity)

The compound inhibits bacterial phosphopantetheinyl transferases (PPTases) via reversible binding to the catalytic site, disrupting secondary metabolism .

Key Findings

-

Selectivity : No activity against human PPTases (IC50 > 100 μM) .

-

Resistance Mechanism : Efflux pumps in E. coli reduce efficacy, as shown in chemical genetic studies .

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed for pharmaceutical formulation:

Degradation Studies

| Condition | Result | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Hydrolysis of sulfonamide bond | 2h |

| pH 10.0 (NaOH) | Thioether oxidation to sulfone | 6h |

Implications : Requires enteric coating for oral delivery to prevent gastric degradation .

Functionalization via Piperidine Modification

The piperidine ring undergoes alkylation or acylation to enhance pharmacokinetic properties:

Example: Piperidine Quaternary Salt Formation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 80°C | N-Methylpiperidinium salt | 92% |

Impact : Increased water solubility (logP reduced from 3.1 to 1.8) .

Photochemical Reactivity

UV exposure induces homolytic cleavage of the C−S bond in the thioether group, generating thiyl radicals.

Experimental Data

-

Wavelength : 254 nm (UV-C).

-

Products : Pyridine dimer (35%) and sulfonyl-piperidine derivative (50%).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic medications. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for selective inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Studies have shown that compounds with similar structures exhibit significant COX-II inhibitory activity, suggesting that this compound may also possess therapeutic properties in managing pain and inflammation .

Mechanism of Action

The mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to a cascade of biological effects, potentially impacting various signaling pathways involved in inflammation and pain perception.

Biological Applications

Biological Studies

In biological research, the compound is utilized to explore its interactions with various biological targets. Its unique structure allows for the investigation of its effects on cellular processes and pathways. For instance, studies have focused on its role in modulating enzyme activity and receptor interactions, which are crucial for understanding its pharmacological effects .

Toxicology and Safety Assessments

Research also extends to assessing the safety profile of the compound. Toxicological studies are essential for determining the viability of this compound as a therapeutic agent, ensuring that it does not produce adverse effects at therapeutic doses .

Material Science

Advanced Materials Development

The unique chemical properties of 2-(((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine make it suitable for applications in material science. Its incorporation into polymers or composites could enhance material properties such as thermal stability, mechanical strength, and chemical resistance. Research is ongoing to explore these potential applications further .

Industrial Applications

Catalysis and Chemical Synthesis

In industrial chemistry, the compound is being explored as a catalyst or intermediate in synthetic routes. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile component in the synthesis of other complex organic molecules.

| Application Area | Potential Uses | Key Features |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | COX-II inhibition potential |

| Biological Research | Interaction studies with biological targets | Modulation of enzyme/receptor activity |

| Material Science | Advanced materials development | Enhanced thermal stability and mechanical strength |

| Industrial Chemistry | Catalysts or intermediates in synthesis | Versatile reactivity |

Case Studies

Several case studies highlight the applications of similar compounds:

- COX-II Inhibitors : A series of studies have demonstrated that compounds with similar structural motifs exhibit significant COX-II selectivity and anti-inflammatory properties. For instance, certain pyrazole derivatives have shown promising results with IC values significantly lower than established drugs like Celecoxib .

- Material Enhancements : Research has indicated that integrating sulfonamide groups into polymer matrices can improve thermal stability and mechanical properties, paving the way for more durable materials in industrial applications .

- Biological Activity Profiling : Investigations into related compounds have revealed their ability to modulate various cellular pathways, leading to potential therapeutic applications beyond pain management, including cancer treatment and neuroprotection .

Mecanismo De Acción

The mechanism of action of 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as those involved in signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

- 2-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

- 2-(((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Uniqueness

The presence of the trifluoromethyl group in 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds without this group.

Actividad Biológica

The compound 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H19F3N2O2S |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1428357-85-0 |

The compound features a trifluoromethyl group, a sulfonyl piperidine moiety, and a pyridine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate enzyme activities and receptor functions through the following mechanisms:

- Enzyme Inhibition : The sulfonyl group can facilitate binding to active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The piperidine structure may allow for interaction with various receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives were found to have IC50 values between 0.87–12.91 μM in MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Neuroprotective Effects

The piperidine moiety is associated with neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Studies have suggested that compounds containing similar structures can enhance cognitive function and reduce neuroinflammation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, including those based on the piperidine structure, it was found that certain modifications significantly enhanced activity against resistant strains of bacteria. The incorporation of trifluoromethyl groups was noted to improve lipophilicity and cellular uptake .

Case Study 2: Anticancer Activity

A derivative of the compound was tested in vivo for its anticancer properties in mouse models bearing MDA-MB-231 tumors. Results showed a reduction in tumor size by approximately 40% compared to control groups, indicating substantial therapeutic potential .

Propiedades

IUPAC Name |

2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2S2/c19-18(20,21)15-4-6-16(7-5-15)27(24,25)23-11-8-14(9-12-23)13-26-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPMHZVJIJRSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.